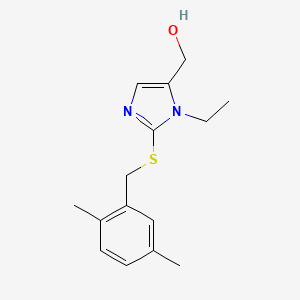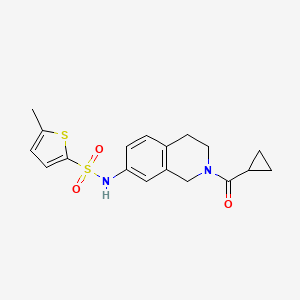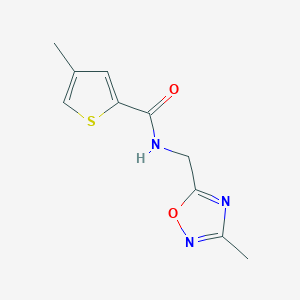![molecular formula C16H9Cl2NOS B2991962 3-[(2,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile CAS No. 303985-57-1](/img/structure/B2991962.png)
3-[(2,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[(2,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile” is a complex organic molecule. It contains a benzothiophene group, which is a type of heterocyclic compound, and a nitrile group, which is a type of functional group consisting of a carbon triple-bonded to a nitrogen .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. While specific data for this compound is not available, similar compounds have been analyzed using methods such as X-ray single crystal analyses .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For a related compound, 2,4-Dichlorophenylacetic acid, the molecular weight is 205.04, and it is a solid at room temperature .
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research has delved into the synthesis and crystal structure determination of compounds with structural similarities to 3-[(2,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile. For instance, the synthesis of β-enaminonitrile derivatives through reactions involving specific naphthols, dichlorobenzaldehydes, and malononitrile under microwave irradiation has been reported. These compounds were characterized using various spectroscopic techniques and evaluated for their cytotoxic activity against human cancer cell lines, showcasing a methodology for synthesizing and assessing the biological activities of related compounds (El Gaafary et al., 2021).
Molecular Docking and Biological Activities
The crystal structure and antimicrobial activity of derivatives have been analyzed, demonstrating their potential as antimicrobial agents. These studies included molecular docking to predict interactions with biological targets, providing a foundation for understanding the biological relevance of these compounds (Okasha et al., 2022). Another study focused on antitumor and tyrosine kinase receptor inhibition, indicating the potential of these compounds in cancer therapy and their mechanism of action via molecular docking studies (El-Agrody et al., 2022).
Chemical Reactions and Mechanistic Studies
Investigations into the reactivity and photolysis of related compounds offer insights into their chemical properties and reaction mechanisms. For example, the photodenitrogenation of diethoxy-substituted diazene in nonprotic solvents was studied, providing evidence of the formation of intermediates through diradical mechanisms and highlighting the stability and reactivity of such intermediates (Abe et al., 2000).
Electrochemical Studies and Applications
Electrochemical polymerization and characterization of thiophene derivatives, including those substituted at the 3-position, have been explored for their suitability in applications like electrochromic displays. These studies provide valuable information on the synthesis, electrochemical behavior, and application potential of conducting copolymers based on thiophene derivatives (Alves et al., 2010).
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to target various biochemical processes .
Mode of Action
It can be inferred that the compound might interact with its targets through a mechanism similar to the suzuki–miyaura (sm) cross-coupling reaction . This reaction involves the formation of carbon-carbon bonds, which is a crucial process in many biochemical reactions .
Biochemical Pathways
Based on the potential mode of action, it can be inferred that the compound might affect pathways involving carbon-carbon bond formation, such as the suzuki–miyaura cross-coupling reaction .
Result of Action
Based on the potential mode of action, it can be inferred that the compound might affect the formation of carbon-carbon bonds, which could have significant effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
3-[(2,4-dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NOS/c17-11-6-5-10(13(18)7-11)9-20-16-12-3-1-2-4-14(12)21-15(16)8-19/h1-7H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKOSLXJKJTAMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C#N)OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(2-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2991881.png)
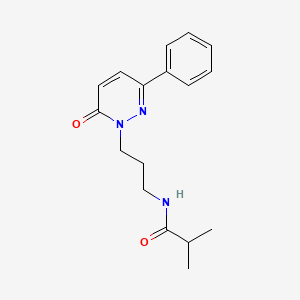
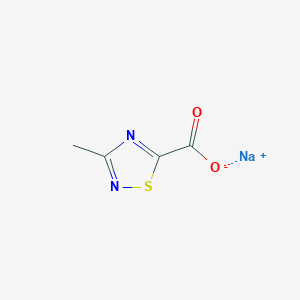
![4-[(3-Fluorophenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid](/img/structure/B2991885.png)
![8-((4-(Tert-butyl)phenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2991888.png)

